Behenyl myristate

Description

Properties

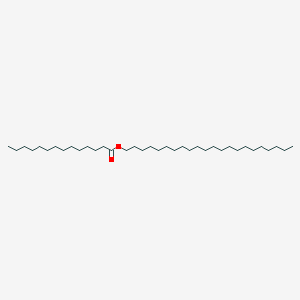

IUPAC Name |

docosyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-14-12-10-8-6-4-2/h3-35H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEXXQGRXIUMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672926 | |

| Record name | Docosyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42232-05-3 | |

| Record name | Docosyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Behenyl Myristate: A Comprehensive Physicochemical and Formulation Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical properties of behenyl myristate, a wax ester of significant interest in pharmaceutical and cosmetic research. Tailored for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines detailed experimental protocols, and presents visual workflows to facilitate its application in advanced formulation strategies.

Core Physicochemical Properties

This compound (docosyl tetradecanoate) is a saturated wax ester with the molecular formula C36H72O2 and a molecular weight of 536.96 g/mol .[1] Its long alkyl chains contribute to its solid, waxy nature at room temperature and its significant lipophilicity. While specific experimental data for this compound is not extensively available in public literature, the properties of its structural isomer, myristyl behenate, which shares the same molecular formula and weight, can be used as a reliable reference.

A comprehensive summary of the key physicochemical parameters for this compound is presented in the table below.

| Property | Value | Source/Method |

| Molecular Formula | C36H72O2 | [1] |

| Molecular Weight | 536.96 g/mol | [1] |

| Melting Point | Estimated to be in the range of other long-chain wax esters. For the structurally identical myristyl behenate, a melting point is not explicitly stated, but similar wax esters have melting points in the range of 40-80°C. | General knowledge on wax esters |

| Boiling Point | 549.1 °C at 760 mmHg (for myristyl behenate) | Estimated from myristyl behenate data |

| Density | 0.857 g/cm³ (for myristyl behenate) | Estimated from myristyl behenate data |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents such as chloroform, ether, and benzene. | General solubility principles of wax esters |

| LogP (Octanol-Water Partition Coefficient) | 13.052 (for myristyl behenate) | Estimated from myristyl behenate data |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and for the formulation of this compound-based drug delivery systems are provided below.

Determination of Melting Point (Capillary Method)

This protocol describes a standard method for determining the melting point of a solid crystalline substance like this compound.

Materials and Equipment:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The filled capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, e.g., 1-2 °C/min, near the expected melting point).

-

Melting Point Range Determination: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Determination of Solubility (Isothermal Shake-Flask Method)

This protocol outlines a common method for determining the solubility of a compound in a specific solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvent (e.g., ethanol, chloroform)

-

Screw-capped vials or flasks

-

Shaking incubator or water bath with orbital shaker, temperature-controlled

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC, GC, or gravimetric analysis)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a vial.

-

Equilibration: The vials are sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical method. For gravimetric analysis, a known volume of the filtrate is evaporated to dryness, and the mass of the residue is measured.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or as a percentage (w/v).

Applications in Drug Delivery: Formulation Workflows

This compound's lipophilic nature and solid-state at physiological temperatures make it an excellent candidate for developing controlled-release drug delivery systems, such as solid lipid nanoparticles (SLNs) and matrix tablets.

Solid Lipid Nanoparticles (SLNs) Formulation Workflow

The following diagram illustrates a typical workflow for the preparation of drug-loaded SLNs using a hot homogenization and ultrasonication method.

Matrix Tablet Formulation Workflow

This diagram outlines the process of preparing sustained-release matrix tablets containing this compound via direct compression.

References

An In-depth Technical Guide to the Thermal Properties and Phase Transition of Behenyl Myristate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl myristate (CAS 42232-05-3), a long-chain wax ester, is the ester of behenyl alcohol and myristic acid with the chemical formula C36H72O2. As a saturated wax ester, its thermal properties, particularly its melting and crystallization behavior, are of significant interest in various applications, including pharmaceuticals, cosmetics, and thermal energy storage. The solid-state characteristics and phase transition behavior of this compound are critical factors that can influence the stability of formulations, manufacturing processes, and the performance of end products.

This technical guide provides a comprehensive overview of the known and expected thermal properties of this compound. It includes detailed methodologies for key characterization techniques and presents data in a structured format to aid researchers and professionals in drug development and material science.

Physicochemical Properties

A summary of the key physicochemical identifiers for this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | Docosyl tetradecanoate | |

| Synonyms | n-Docosyl n-tetradecanoate, this compound | |

| CAS Number | 42232-05-3 | |

| Molecular Formula | C36H72O2 | |

| Molecular Weight | 536.96 g/mol | |

| Physical State | Solid at room temperature | |

| Boiling Point | 549.1°C at 760 mmHg | |

| Flash Point | 297°C | |

| Density | 0.857 g/cm³ |

Thermal Properties and Phase Transition of this compound

A study on the thermal properties of over 60 synthetic wax esters with carbon chain lengths ranging from 26 to 48 atoms found that saturated wax esters of primary alcohols have melting points in the range of 38-73°C. The primary determinant of the melting temperature (Tm) is the total chain

Unraveling the Crystalline Behavior of Behenyl Myristate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl myristate, a long-chain wax ester, is a compound of growing interest in the pharmaceutical and cosmetic industries for its utility in structuring lipid-based formulations and controlling the release of active pharmaceutical ingredients. Its solid-state characteristics, particularly its crystallization and polymorphic behavior, are critical determinants of the stability, manufacturability, and performance of final products. The arrangement of this compound molecules into a crystalline lattice influences key physical properties such as melting point, hardness, and dissolution rate. A thorough understanding of these crystalline properties is therefore essential for formulation scientists and researchers seeking to optimize their products.

This technical guide provides a comprehensive analysis of the crystallization behavior of this compound. Due to the limited availability of direct, in-depth studies on this specific wax ester, this guide synthesizes information from studies on analogous long-chain esters to present a robust analytical framework. It details the experimental protocols for the primary techniques used to characterize crystal behavior—Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Polarized Light Microscopy (PLM)—and presents comparative quantitative data to contextualize the expected properties of this compound.

Physicochemical Properties of this compound

This compound is the ester formed from behenyl alcohol (a C22 alcohol) and myristic acid (a C14 fatty acid). Its fundamental physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | Docosyl tetradecanoate |

| Synonyms | n-Docosyl n-tetradecanoate |

| Molecular Formula | C36H72O2 |

| Molecular Weight | 536.95 g/mol |

| Physical State | Waxy Solid |

Analysis of Crystallization Behavior: Experimental Protocols

The investigation into the crystallization behavior of this compound relies on a suite of thermo-analytical and structural analysis techniques. The following sections detail the standard experimental protocols for these key methods.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for studying the thermal transitions of a material, providing quantitative data on melting points, crystallization temperatures, and enthalpies of fusion.

Objective: To determine the melting and crystallization temperatures and the associated enthalpy changes of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan to ensure a closed system.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 20°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its melting point (e.g., 90°C). This constitutes the first heating scan.

-

Hold the sample at the elevated temperature for a few minutes to erase any prior thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the initial sub-ambient temperature. This scan records the crystallization behavior.

-

Reheat the sample using the same heating rate as the first scan. This second heating scan is typically used for data analysis as it reflects the properties of the material with a controlled thermal history.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of melting and crystallization events, as well as the enthalpy of fusion (ΔHfus) and crystallization (ΔHcrys).

Powder X-ray Diffraction (PXRD)

PXRD is the definitive technique for identifying the crystalline form (polymorph) of a material. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern.

Objective: To identify the polymorphic form(s) of this compound and to detect any changes in crystallinity under different conditions.

Methodology:

-

Sample Preparation: Gently grind a small amount of this compound into a fine powder to ensure random orientation of the crystallites. Mount the powder on a low-background sample holder.

-

Instrument Setup: Use a diffractometer with a common radiation source, such as Cu Kα radiation.

-

Data Collection: Scan the sample over a relevant 2θ range (e.g., 5° to 40°) with a defined step size and dwell time.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline structure. The positions and relative intensities of the diffraction peaks are used to identify the polymorph.

Polarized Light Microscopy (PLM)

PLM is a qualitative technique used to visualize the morphology and birefringence of crystalline materials. It is particularly useful for observing crystal growth and transformations in real-time.

Objective: To observe the crystal habit (shape and size) of this compound and to monitor its crystallization process.

Methodology:

-

Sample Preparation: Place a small amount of this compound on a microscope slide and cover it with a coverslip.

-

Thermal Control: Use a hot stage to control the temperature of the sample.

-

Observation:

-

Heat the sample until it melts completely.

-

Cool the sample at a controlled rate to induce crystallization.

-

Observe the sample between crossed polarizers. Crystalline (anisotropic) material will appear bright against a dark background, while the molten (isotropic) lipid will be dark.

-

Capture images at different temperatures during cooling to document the crystal growth and morphology.

-

Comparative Data of Long-Chain Wax Esters

| Wax Ester | Total Carbon Number (CN) | Fatty Alcohol Moiety | Fatty Acid Moiety | Molecular Weight ( g/mol ) |

| Lauryl Laurate | 24 | C12 | C12 | 368.6 |

| Palmityl Myristate | 30 | C16 | C14 | 452.8 |

| Stearyl Palmitate | 34 | C18 | C16 | 508.9 |

| This compound | 36 | C22 | C14 | 537.0 |

| Stearyl Stearate | 36 | C18 | C18 | 537.0 |

| Arachidyl Stearate | 38 | C20 | C18 | 565.0 |

| Arachidyl Arachidate | 40 | C20 | C20 | 593.1 |

| Behenyl Behenate | 44 | C22 | C22 | 649.2 |

Data compiled from multiple sources.[2][3][4]

Polymorphism in Wax Esters

Long-chain lipids, including wax esters, often exhibit polymorphism, meaning they can exist in multiple crystalline forms with different molecular packing arrangements. These forms are typically designated as α, β', and β, in order of increasing stability.[5]

-

α (Alpha) Form: The least stable polymorph with the lowest melting point. It is often formed upon rapid cooling from the melt.

-

β' (Beta Prime) Form: Of intermediate stability and is often desired in food and cosmetic applications for its fine crystal structure.

-

β (Beta) Form: The most stable polymorph with the highest melting point. It is characterized by a more ordered and dense packing of the hydrocarbon chains.

The specific polymorphic behavior of this compound is expected to be influenced by factors such as the cooling rate from the melt and the presence of impurities or other excipients in a formulation. Slower cooling rates generally favor the formation of more stable polymorphs.[6]

Logical Relationships in Crystallization Analysis

The characterization of this compound's crystallization behavior follows a logical progression, where the results from one technique inform the interpretation of another.

Conclusion

A comprehensive understanding of the crystallization behavior of this compound is crucial for its effective application in pharmaceutical and cosmetic formulations. Although direct, extensive data for this specific wax ester is limited, a robust analytical approach can be employed based on the well-established behavior of analogous long-chain esters. By utilizing a combination of DSC, PXRD, and PLM, researchers and formulation scientists can thoroughly characterize the thermal properties, polymorphic forms, and crystal morphology of this compound. This knowledge enables the rational design of stable and effective delivery systems and other advanced materials. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating and interpreting such investigations.

References

- 1. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Attempt to Relate Oleogel Properties to Wax Ester Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Investigating Behenyl Myristate as a Phase Change Material: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Behenyl Myristate as a Phase Change Material

This compound (CAS No: 42232-05-3, Molecular Formula: C36H72O2) is an ester formed from the reaction of behenyl alcohol (a C22 fatty alcohol) and myristic acid (a C14 saturated fatty acid). Organic PCMs, particularly fatty acids and their esters, are attractive for thermal energy storage due to their congruent melting and freezing, chemical stability, non-corrosiveness, and high latent heat of fusion.[1][2] this compound, with its long hydrocarbon chains, is expected to exhibit significant latent heat storage capacity at a distinct phase transition temperature.

The investigation into this compound as a PCM is driven by the need for materials with specific melting points for various applications. By understanding and characterizing its thermal properties, researchers can assess its suitability for integration into advanced materials and systems that require passive thermal regulation.

Estimated Thermophysical Properties

Direct experimental data for the thermophysical properties of this compound is limited in publicly accessible literature. However, by analyzing its constituent components and similar long-chain fatty acid esters, we can estimate its key thermal characteristics. These estimations provide a foundational baseline for experimental validation.

Table 1: Estimated and Comparative Thermophysical Properties of this compound and its Constituents

| Property | This compound (Estimated) | Myristic Acid | Behenyl Alcohol |

| Melting Point (°C) | 60 - 75 | 54.4[3][4] | 65 - 73[5][6] |

| Latent Heat of Fusion (J/g) | 180 - 220 | ~196 (calculated from 44.8 kJ/mol)[7] | Not Available |

| Molecular Weight ( g/mol ) | 536.95 | 228.37[3] | 326.60[5] |

| Chemical Formula | C36H72O2 | C14H28O2[3] | C22H46O[6] |

Note: The estimated values for this compound are derived from the properties of its precursors and data on similar long-chain esters. Experimental verification is crucial.

Synthesis of this compound

This compound can be synthesized through the Fischer esterification of behenyl alcohol with myristic acid, typically in the presence of an acid catalyst.

Caption: Fischer esterification of behenyl alcohol and myristic acid.

Experimental Protocols for Characterization

To accurately determine the suitability of this compound as a PCM, a series of characterization experiments are essential. The following protocols outline the standard methodologies.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring the thermal properties of PCMs, including melting/freezing temperatures and latent heat of fusion.[8][9]

Objective: To determine the phase transition temperatures (onset, peak, and end) and the latent heat of fusion and crystallization of this compound.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetic aluminum pans and lids

-

Microbalance (accuracy ±0.01 mg)

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized and purified this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any mass loss during heating. Prepare an empty sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide an inert atmosphere.

-

Thermal Program: a. Equilibrate the sample at a temperature at least 20°C below the expected melting point. b. Ramp the temperature up at a controlled heating rate (e.g., 5-10 °C/min) to a temperature at least 20°C above the expected melting point. c. Hold isothermally for a few minutes to ensure complete melting. d. Ramp the temperature down at a controlled cooling rate (e.g., 5-10 °C/min) to the initial temperature. e. Repeat the heating and cooling cycle for at least three cycles to ensure reproducibility and erase the sample's prior thermal history.

-

Data Analysis: From the second heating and cooling curves, determine the onset and peak temperatures of melting and crystallization, and calculate the latent heat of fusion and crystallization from the integrated peak areas.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition temperature of the material.[10][11]

Objective: To determine the temperature range over which this compound is thermally stable.

Apparatus:

-

Thermogravimetric Analyzer

-

Sample pans (e.g., alumina or platinum)

-

Microbalance (integrated into the TGA)

-

Inert or oxidative gas supply (e.g., Nitrogen or Air)

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into the TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge with the desired gas (e.g., nitrogen at 20-50 mL/min).

-

Thermal Program: a. Equilibrate at a low temperature (e.g., 30°C). b. Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600°C) until complete decomposition.

-

Data Analysis: Plot the sample weight as a function of temperature. The onset temperature of weight loss indicates the beginning of decomposition and thus the upper limit of thermal stability.

Thermal Cycling Stability Test

This test is crucial to assess the long-term reliability and performance of the PCM after repeated melting and freezing cycles.[12][13][14]

Objective: To evaluate the change in thermophysical properties of this compound after a large number of thermal cycles.

Apparatus:

-

Thermal cycler or a temperature-controlled bath/oven

-

Sealed sample vials

-

Differential Scanning Calorimeter (for pre- and post-cycling analysis)

Procedure:

-

Sample Preparation: Encapsulate several samples of this compound in sealed vials.

-

Initial Characterization: Perform DSC analysis on a subset of the samples to establish the baseline thermal properties (melting point and latent heat).

-

Thermal Cycling: Subject the remaining samples to a large number of melt/freeze cycles (e.g., 100, 500, 1000 cycles). The temperature range for cycling should encompass the full phase transition of the material.

-

Post-Cycling Characterization: After the designated number of cycles, perform DSC analysis on the cycled samples.

-

Data Analysis: Compare the DSC results of the cycled samples with the initial data. Significant changes in the melting point or a reduction in the latent heat of fusion would indicate thermal degradation.

Experimental and Application Workflow

The comprehensive investigation of a novel PCM like this compound follows a structured workflow from synthesis to application.

Caption: Comprehensive workflow for PCM investigation.

Potential Applications and Signaling Pathways in Drug Delivery

Due to its estimated melting temperature in the physiological range and its lipid nature, this compound could be a promising candidate for temperature-triggered drug delivery systems.

Caption: Temperature-triggered drug release from a PCM matrix.

Conclusion

This compound presents itself as a promising, yet underexplored, phase change material. Based on the properties of its constituent fatty acid and alcohol, it is anticipated to have a high latent heat of fusion and a melting point suitable for a range of thermal management applications. The experimental protocols detailed in this guide provide a clear roadmap for researchers to thoroughly characterize this material and validate its potential. Further investigation into its thermal conductivity and long-term stability will be critical for its successful implementation in advanced thermal energy storage and drug delivery systems.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Myristic acid - Wikipedia [en.wikipedia.org]

- 4. Acids & Fatty Acids - Myristic Acid [unicareingredients.com]

- 5. chemicalland21.com [chemicalland21.com]

- 6. Behenyl Alcohol | C22H46O | CID 12620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Differential Scanning Calorimetry Test, T-history Method Experiment [ebrary.net]

- 10. researchgate.net [researchgate.net]

- 11. publications.aston.ac.uk [publications.aston.ac.uk]

- 12. New method of thermal cycling stability test of phase change material | MATEC Web of Conferences [matec-conferences.org]

- 13. mdpi.com [mdpi.com]

- 14. matec-conferences.org [matec-conferences.org]

An In-depth Technical Guide to the Solubility of Behenyl Myristate in Organic Solvents for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of behenyl myristate (docosyl tetradecanoate), a long-chain wax ester utilized in pharmaceutical and research applications as an emollient, thickener, and structuring agent. A thorough understanding of its solubility is critical for formulation development, process design, and quality control.

This compound is the ester of behenyl alcohol and myristic acid. As a large, nonpolar molecule with long hydrocarbon chains, its solubility is primarily governed by the "like dissolves like" principle. Consequently, it exhibits poor solubility in polar solvents such as water and greater solubility in non-polar organic solvents. The dissolution of this compound, an endothermic process, is generally enhanced by an increase in temperature.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various organic solvents is not extensively available in public literature and is often considered proprietary. However, based on the behavior of structurally similar long-chain wax esters, a qualitative and estimated solubility profile can be established. For many applications, the solubility of similar long-chain waxes in ethanol has been observed to increase significantly with temperature. For instance, the solubility of a 52-carbon wax in ethanol was found to increase fourfold when the temperature was raised from 40°C to 60°C.[1][2]

For precise formulation work, empirical determination of solubility using a standardized protocol is highly recommended. The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents based on general principles of chemical interactions.

| Solvent Classification | Solvent | Chemical Formula | Expected Solubility of this compound |

| Non-Polar Solvents | Hexane | C₆H₁₄ | Soluble |

| Toluene | C₇H₈ | Soluble | |

| Moderately Polar Solvents | Chloroform | CHCl₃ | Moderately Soluble |

| Diethyl Ether | (C₂H₅)₂O | Moderately Soluble | |

| Ethyl Acetate | C₄H₈O₂ | Sparingly Soluble to Moderately Soluble | |

| Tetrahydrofuran (THF) | C₄H₈O | Sparingly Soluble | |

| Acetone | C₃H₆O | Sparingly Soluble | |

| Polar Protic Solvents | Isopropanol | C₃H₈O | Poorly Soluble / Insoluble |

| Ethanol | C₂H₆O | Poorly Soluble / Insoluble (at room temp.) | |

| Methanol | CH₄O | Insoluble | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Insoluble |

| Water | H₂O | Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is adaptable for various solvents and temperatures.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filter assembly with a membrane filter (solvent-compatible, e.g., PTFE, 0.45 µm)

-

Drying oven or vacuum desiccator

-

Spatula and weighing paper

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled bath or incubator set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker can be used for this purpose.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent precipitation upon cooling.

-

Immediately filter the withdrawn sample through a pre-weighed filter assembly to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Place the evaporating dish in a drying oven or vacuum desiccator at a temperature sufficient to evaporate the solvent without degrading the this compound.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and weigh it.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the evaporating dish from the final mass.

-

The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.

Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of supernatant withdrawn (mL)) * 100

Solubility ( g/100 g) = (Mass of dissolved this compound (g) / Mass of solvent in the aliquot (g)) * 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before commencing work.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship governing the solubility of this compound.

References

Synthesis of Behenyl Myristate: A Technical Guide for Academic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of behenyl myristate (C₃₆H₇₂O₂), a long-chain wax ester with significant applications in the pharmaceutical and cosmetic industries as an emollient, thickener, and structuring agent. This document provides a comprehensive overview of the primary synthetic routes, including direct esterification and enzymatic synthesis, complete with detailed experimental protocols. Quantitative data is summarized in structured tables for clear comparison, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility.

Introduction to this compound

This compound is the ester formed from the reaction of myristic acid and behenyl alcohol. Its long alkyl chains confer desirable properties such as lubricity, a waxy texture, and a melting point suitable for various topical formulations. In pharmaceutical applications, it can be utilized as an excipient in creams, ointments, and as a component of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for drug delivery. The synthesis of high-purity this compound is crucial for these applications to ensure product stability, safety, and performance.

Synthesis Methodologies

The synthesis of this compound can be primarily achieved through two effective methods: direct acid-catalyzed esterification and enzyme-catalyzed esterification.

Direct Esterification

Direct esterification, or Fischer esterification, is a robust and widely used method for producing wax esters. The reaction involves the condensation of myristic acid and behenyl alcohol, typically in the presence of an acid catalyst, with the continuous removal of water to drive the reaction towards completion.

A study on the esterification of behenic acid with various fatty alcohols, including myristyl alcohol, utilized tetra-n-butyl titanate (TBT) as a catalyst. The reaction kinetics were found to be first order with respect to both the fatty alcohol and behenic acid concentrations[1]. While this study focused on behenic acid, the principles are directly applicable to the synthesis of this compound.

Experimental Protocol: Direct Esterification of this compound

This protocol is adapted from the synthesis of similar long-chain esters[1].

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark apparatus connected to a condenser, and a temperature probe, add myristic acid (1 molar equivalent) and behenyl alcohol (1 molar equivalent).

-

Add an appropriate solvent, such as n-butyl benzene, to facilitate the reaction and azeotropic removal of water.

-

Introduce the tetra-n-butyl titanate (TBT) catalyst (0.3–1.2% by weight of the reactants)[1].

-

-

Reaction Conditions:

-

Heat the reaction mixture to a temperature between 165–185°C with continuous stirring[1].

-

Continuously remove the water produced during the reaction via the Dean-Stark apparatus to drive the equilibrium towards the formation of the ester.

-

Monitor the reaction progress by periodically taking aliquots and analyzing the acid value by titration with a standard solution of potassium hydroxide. The reaction is considered complete when the acid value is below a desired level.

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the catalyst by washing the mixture with a dilute sodium bicarbonate solution, followed by several washes with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as acetone or ethanol[2][3][4].

-

Enzymatic Synthesis

Enzymatic esterification offers a green and highly specific alternative to chemical synthesis, proceeding under milder reaction conditions and minimizing the formation of byproducts[5]. Lipases, particularly immobilized forms like Novozym® 435 (Candida antarctica lipase B), are effective catalysts for the synthesis of wax esters[6][7][8][9].

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is based on established methods for the enzymatic synthesis of similar wax esters[5].

-

Reaction Setup:

-

In a jacketed glass reactor, combine myristic acid (1 molar equivalent) and behenyl alcohol (1 molar equivalent). For a solvent-free system, the reactants are used neat. Alternatively, a non-polar solvent like n-hexane can be used.

-

Add the immobilized lipase, for example, Novozym® 435, at a concentration of 5-10% by weight of the total substrates.

-

-

Reaction Conditions:

-

Heat the mixture to a temperature between 60-70°C with constant stirring (e.g., 200 rpm)[5].

-

To drive the reaction forward, remove the water byproduct. This can be achieved by conducting the reaction under vacuum or by adding molecular sieves to the reaction mixture.

-

Monitor the reaction progress by analyzing the consumption of myristic acid via titration or gas chromatography (GC).

-

-

Enzyme Recovery and Product Purification:

-

Upon reaching the desired conversion (typically after 8-24 hours), cool the reaction mixture.

-

Recover the immobilized enzyme by filtration. The enzyme can be washed with a solvent and dried for reuse.

-

Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted myristic acid, followed by washes with distilled water until neutral.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved through recrystallization.

-

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Behenyl Esters via Direct Esterification[1]

| Parameter | Value |

| Reactants | Behenic Acid, Myristyl Alcohol |

| Catalyst | Tetra n-butyl titanate (TBT) |

| Catalyst Loading | 0.3–1.2% (wt/wt) |

| Temperature | 165–185 °C |

| Solvent | n-butyl benzene |

| Activation Energy (Catalyzed) | 64.5 kJ mol⁻¹ |

| Activation Energy (Uncatalyzed) | 78.6 kJ mol⁻¹ |

Table 2: Typical Conditions for Enzymatic Wax Ester Synthesis[5]

| Parameter | Condition |

| Enzyme | Immobilized Lipase (e.g., Novozym® 435) |

| Substrate Molar Ratio (Acid:Alcohol) | 1:1 |

| Enzyme Dosage | 5-10% (by weight of substrates) |

| Temperature | 60-70 °C |

| Reaction Time | 8-24 hours |

| Water Removal | Vacuum or Molecular Sieves |

Purification and Characterization

High purity of this compound is essential for its intended applications. The primary impurities are typically the unreacted starting materials, myristic acid and behenyl alcohol.

Purification

Recrystallization: This is a highly effective method for purifying solid wax esters. A suitable solvent is one in which this compound is soluble at high temperatures but sparingly soluble at room temperature. Acetone and ethanol are commonly used solvents for this purpose[2][3][4]. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration[10][11].

Silica Gel Column Chromatography: For separating compounds based on polarity, this technique is useful. The non-polar this compound will elute from the column using a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate) before the more polar unreacted starting materials[3][4].

Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. Due to the high molecular weight of this compound, high-temperature GC methods are required[12]. Alternatively, the sample can be transesterified to form the more volatile fatty acid methyl ester (FAME) and fatty alcohol, which can be analyzed by standard GC-MS[3][13].

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides structural information about the synthesized ester. The FTIR spectrum of this compound will exhibit characteristic absorption bands, including C-H stretching vibrations of the long alkyl chains (around 2850-2960 cm⁻¹), a strong C=O stretching vibration for the ester group (around 1740 cm⁻¹), and C-O stretching vibrations (around 1170 cm⁻¹)[14].

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The ¹H NMR spectrum will show characteristic signals for the protons of the alkyl chains and the protons adjacent to the ester group. The ¹³C NMR spectrum will confirm the presence of the carbonyl carbon of the ester and the carbons of the long alkyl chains[15][16].

Visualized Experimental Workflows

The following diagrams illustrate the key experimental workflows for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. digital.csic.es [digital.csic.es]

- 7. Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. scienceopen.com [scienceopen.com]

- 16. rsc.org [rsc.org]

Behenyl Myristate in Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl myristate is a wax ester, an ester of behenyl alcohol (a C22 saturated fatty alcohol) and myristic acid (a C14 saturated fatty acid). In the realm of pharmaceutical sciences, lipid excipients are pivotal in the formulation of a wide array of drug delivery systems. They can enhance the solubility and bioavailability of poorly water-soluble drugs, control the release of active pharmaceutical ingredients (APIs), and facilitate targeted drug delivery.

While extensive research is available for structurally similar lipids such as behenyl stearate and glyceryl behenate, specific literature on this compound in drug delivery is limited. This technical guide will, therefore, provide a comprehensive overview of the core mechanisms of action of this compound by drawing upon the well-established principles of analogous long-chain fatty acid esters. The primary focus will be on its role as a solid lipid matrix in nanoparticles for controlled release and as a potential penetration enhancer in topical and transdermal applications. This guide will also present representative quantitative data and detailed experimental protocols based on these analogous compounds to serve as a foundational resource for researchers.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for its application in drug delivery.

| Property | Value/Description | Reference |

| Chemical Name | Docosyl tetradecanoate | [1] |

| Synonyms | n-Docosyl n-tetradecanoate, this compound | [1] |

| CAS Number | 42232-05-3 | [1] |

| Molecular Formula | C36H72O2 | [1] |

| Molecular Weight | 536.96 g/mol | [1] |

| Physical State | Solid at room temperature | [1] |

| Purity | >99% (research grade) | [1] |

| Solubility | Insoluble in water; soluble in oils and lipids. | |

| Melting Point | Not explicitly found, but expected to be high due to long alkyl chains. |

The long docosyl (C22) chain from behenyl alcohol and the tetradecanoyl (C14) chain from myristic acid contribute to its high lipophilicity and solid-state nature at physiological temperatures. These characteristics are key to its function as a matrix-forming agent in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).

Core Mechanisms of Action in Drug Delivery

The primary mechanisms by which this compound is anticipated to function in drug delivery are as a solid matrix for controlled release and as a skin penetration enhancer.

Controlled Release from a Solid Lipid Matrix

When formulated into SLNs or NLCs, this compound acts as a solid, hydrophobic core that encapsulates the API. This solid matrix governs the release of the drug through two main mechanisms: diffusion and matrix erosion.

-

Diffusion: The drug, dispersed or dissolved within the lipid matrix, is released by diffusing through the solid lipid core into the surrounding medium. The rate of diffusion is influenced by the drug's partition coefficient between the lipid and the aqueous medium, the particle size, and the crystalline structure of the lipid matrix.[2]

-

Matrix Erosion: The lipid matrix can be slowly degraded by enzymes (e.g., lipases) in the body, leading to the release of the encapsulated drug.[3]

The combination of these processes allows for a sustained release profile, which can reduce dosing frequency and improve patient compliance.

Skin Penetration Enhancement

For topical and transdermal delivery, fatty acid esters like this compound can act as penetration enhancers. The mechanism involves the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.[4] This disruption increases the fluidity of the skin's lipid bilayers, creating temporary pathways for the API to penetrate more effectively into deeper skin layers.[4]

Enhancement of Oral Bioavailability

For oral drug delivery, lipid-based formulations can improve the bioavailability of poorly water-soluble drugs. One key mechanism is the enhancement of lymphatic absorption.[3] After oral administration, lipid nanoparticles can be taken up by the M cells in the Peyer's patches of the small intestine, entering the lymphatic system. This pathway bypasses the hepatic first-pass metabolism, which can significantly increase the systemic bioavailability of certain drugs.[3]

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound, the following tables summarize representative data from studies on SLNs and NLCs formulated with analogous lipids. This information serves as a valuable benchmark for the formulation and characterization of this compound-based nanoparticles.

Table 1: Formulation Parameters and Physicochemical Characteristics of Analogous Solid Lipid Nanoparticles (SLNs)

| Solid Lipid | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Glyceryl behenate | Haloperidol | 103 ± 9 | 0.190 ± 0.029 | -23.5 ± 1.07 | 79.46 ± 1.97 | |

| Tristearin | Miconazole nitrate | Optimized formulation: ~150-200 | Optimized formulation: ~0.2-0.3 | Optimized formulation: ~ -20 to -30 | Optimized formulation: >80 | |

| Glyceryl behenate | Tramadol HCl | - | - | - | - | [5] |

| Cholesterol/Compritol | Prednisolone | - | - | - | - | [6] |

Table 2: In Vitro Drug Release from Analogous Solid Lipid Nanoparticles (SLNs)

| Solid Lipid | Drug | Release Medium | Time for ~80-90% Release | Release Kinetics Model | Reference |

| Glyceryl behenate | Haloperidol | - | 87.21 ± 3.63% in 24 h | - | |

| Tristearin | Miconazole nitrate | PBS (pH 6.4) with 30% methanol | Sustained release over 24 h | Korsmeyer-Peppas | |

| Glyceryl behenate | Tramadol HCl | - | Controlled release | - | [5] |

| Cholesterol | Prednisolone | - | 83.8% in 5 weeks | Prolonged release | [6] |

| Compritol | Prednisolone | - | 37.1% in 5 weeks | Prolonged release | [6] |

Experimental Protocols

The following are detailed, generalized protocols for the preparation and characterization of this compound-based SLNs, adapted from established methods for similar lipids.[7][8]

Preparation of this compound SLNs by Hot High-Pressure Homogenization

This is a widely used and scalable method for producing SLNs.

Materials:

-

This compound (solid lipid)

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Polysorbate 80, Poloxamer 188)

-

Purified water

Equipment:

-

High-pressure homogenizer

-

High-shear stirrer (e.g., Ultra-Turrax)

-

Water bath

-

Magnetic stirrer

Procedure:

-

Preparation of the Lipid Phase: Melt the this compound at a temperature 5-10°C above its melting point. Dissolve or disperse the API in the molten lipid with continuous stirring until a homogenous mixture is obtained.

-

Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

-

Formation of the Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under high-shear stirring (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water (o/w) emulsion.

-

Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The temperature should be maintained above the melting point of the lipid throughout this process.

-

Cooling and Solidification: Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.

Characterization of this compound SLNs

5.2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument at 25°C.

-

Perform measurements in triplicate.

-

5.2.2 Encapsulation Efficiency (EE) and Drug Loading (DL)

-

Technique: Ultracentrifugation followed by a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).[5]

-

Procedure:

-

Separate the unencapsulated ("free") drug from the SLNs by centrifuging the dispersion (e.g., using centrifugal filter units).

-

Quantify the amount of free drug in the aqueous supernatant.

-

Disrupt the SLN pellet with a suitable solvent to release the encapsulated drug and quantify its amount.

-

Calculate EE and DL using the following formulas:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL (%) = [Amount of Entrapped Drug / Total Amount of Lipid and Drug] x 100

-

-

5.2.3 In Vitro Drug Release

-

Technique: Dialysis Bag Method[9]

-

Procedure:

-

Place a known amount of the SLN dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

-

Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the drug concentration in the collected samples using a validated analytical method.

-

Plot the cumulative percentage of drug released versus time.

-

Conclusion

This compound, a long-chain fatty acid ester, holds significant promise as a lipid excipient in advanced drug delivery systems. Based on the well-documented functionalities of its structural analogs, its primary mechanism of action is as a solid matrix-forming agent in solid lipid nanoparticles and nanostructured lipid carriers, enabling controlled and sustained drug release. Additionally, its myristate component suggests a potential role as a penetration enhancer in topical and transdermal formulations.

The provided quantitative data from analogous systems and the detailed experimental protocols offer a robust starting point for the development and characterization of this compound-based drug delivery platforms. However, it is imperative for future research to focus on generating specific data for this compound to fully elucidate its unique properties and optimize its performance in pharmaceutical applications. This will enable the rational design of novel drug delivery systems with enhanced therapeutic efficacy and patient compliance.

References

- 1. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DRUG RELEASE FROM SOLID LIPID NANOPARTICLES [ebrary.net]

- 3. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Solid lipid nanoparticles (SLN) for controlled drug delivery--drug release and release mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solid lipid nanoparticle as an effective drug delivery system of a novel curcumin derivative: formulation, release in vitro and pharmacokinetics in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Behenyl Myristate: A Comprehensive Technical Guide to its Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Behenyl myristate, a wax ester composed of behenyl alcohol and myristic acid, is a lipophilic compound with emerging potential in pharmaceutical research and development. Traditionally utilized in cosmetics for its emollient and texturizing properties, its inherent biocompatibility and lipid nature make it a compelling candidate for advanced drug delivery systems. This technical guide provides an in-depth exploration of the potential research applications of this compound, focusing on its utility in solid lipid nanoparticles (SLNs), controlled-release matrix tablets, and as a skin permeation enhancer. This document synthesizes available data, presents detailed experimental protocols adapted from analogous compounds, and visualizes key concepts to empower researchers in harnessing the capabilities of this versatile excipient.

Introduction to this compound

This compound (C₃₆H₇₂O₂) is a saturated wax ester characterized by its solid state at room temperature and high lipophilicity. These properties, combined with its low toxicity profile, underpin its suitability for various pharmaceutical formulations. While direct research on this compound is emerging, its structural similarity to other well-studied lipids, such as glyceryl behenate and other long-chain fatty acid esters, allows for informed extrapolation of its potential applications.

Physicochemical Properties (Analog-Based)

Due to the limited direct data on this compound, the following table summarizes key physicochemical properties based on structurally similar long-chain esters. These values provide a foundational understanding for formulation development.

| Property | Value (for structurally similar lipids) | Significance in Drug Delivery |

| Melting Point (°C) | 65-77 (Glyceryl Behenate) | Dictates the choice of manufacturing process (e.g., hot homogenization for SLNs) and ensures the solid nature of the lipid matrix at physiological temperatures. |

| Molecular Weight ( g/mol ) | ~536.96 | Influences diffusion characteristics and intermolecular interactions within the lipid matrix. |

| Appearance | White to off-white waxy solid | Indicates its solid lipid nature, suitable for forming structured matrices. |

| Solubility | Insoluble in water; Soluble in organic solvents | Essential for its use in lipid-based formulations and for techniques involving solvent evaporation/diffusion. |

Application in Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal drug carriers that offer advantages such as controlled release, improved bioavailability of poorly soluble drugs, and protection of labile molecules.[1] The solid lipid core, for which this compound is a prime candidate, encapsulates the drug and modulates its release.

Rationale for Use

The long alkyl chains of this compound contribute to a well-ordered, crystalline lipid matrix, which can effectively entrap lipophilic drugs and provide sustained release. Its solid nature at body temperature ensures the stability of the nanoparticles in vivo.

Representative Experimental Protocol: Preparation of Drug-Loaded SLNs by Hot Homogenization and Ultrasonication

This protocol is adapted from established methods for preparing SLNs with lipids like glyceryl behenate and can be optimized for this compound.[2]

Materials:

-

This compound (Lipid matrix)

-

Lipophilic drug

-

Surfactant (e.g., Polysorbate 80, Poloxamer 188)

-

Co-surfactant (e.g., Soy lecithin)

-

Purified water

Equipment:

-

High-speed homogenizer

-

Probe sonicator

-

Water bath

-

Magnetic stirrer

Methodology:

-

Lipid Phase Preparation: The lipophilic drug and this compound are melted together at a temperature 5-10°C above the melting point of this compound.

-

Aqueous Phase Preparation: The surfactant and co-surfactant are dissolved in purified water and heated to the same temperature as the lipid phase.

-

Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed homogenization (e.g., 8,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

-

Nanosizing: The pre-emulsion is immediately subjected to high-intensity ultrasonication (probe sonication) for a defined period (e.g., 10-20 minutes) to reduce the droplet size to the nanometer range.

-

Cooling and Solidification: The resulting hot nanoemulsion is rapidly cooled in an ice bath to facilitate the crystallization of the lipid and the formation of solid lipid nanoparticles.

-

Characterization: The SLN dispersion is characterized for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Representative Characterization Data (Analog-Based)

The following table presents typical characterization data for SLNs prepared with glyceryl behenate, which can serve as a benchmark for this compound-based formulations.[2][3]

| Parameter | Representative Value | Analytical Technique |

| Particle Size (nm) | 100 - 300 | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |

| Zeta Potential (mV) | -15 to -30 | Electrophoretic Light Scattering |

| Entrapment Efficiency (%) | > 70% | UV-Vis Spectrophotometry after separation of free drug |

| Drug Loading (%) | 1 - 10% | UV-Vis Spectrophotometry after dissolving a known amount of SLNs |

Application in Controlled-Release Matrix Tablets

In matrix tablets, the drug is homogeneously dispersed within a lipid matrix. This compound, being a hydrophobic and solid excipient, can act as a matrix-forming agent to sustain the release of drugs.

Mechanism of Drug Release

The primary mechanism of drug release from a this compound-based matrix tablet is diffusion through the inert, non-erodible lipid matrix. The aqueous medium penetrates the matrix, dissolving the drug, which then diffuses out through a network of pores and channels. The tortuosity and porosity of this network, influenced by the concentration of this compound and other excipients, govern the release rate.

Representative Experimental Protocol: Preparation of Matrix Tablets by Melt Granulation

Melt granulation is a suitable technique for incorporating this compound as a binder and release-retardant.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

This compound (Meltable binder)

-

Filler (e.g., Dibasic calcium phosphate)

-

Lubricant (e.g., Magnesium stearate)

Equipment:

-

High-shear mixer-granulator with a heating jacket

-

Tablet press

Methodology:

-

Blending: The API and filler are dry-mixed in the high-shear mixer.

-

Melt Granulation: The blend is heated to a temperature above the melting point of this compound while mixing. The molten this compound acts as a granulation liquid, binding the powder particles together.

-

Cooling and Sizing: The granules are cooled to room temperature and then passed through a screen to achieve a uniform granule size.

-

Lubrication: The sized granules are blended with a lubricant.

-

Compression: The final blend is compressed into tablets using a tablet press.

Representative In Vitro Drug Release Data (Analog-Based)

The following table illustrates a hypothetical drug release profile from a matrix tablet formulated with a lipid excipient like this compound, showcasing a sustained-release pattern.

| Time (hours) | Cumulative Drug Release (%) |

| 1 | 15 |

| 2 | 28 |

| 4 | 45 |

| 6 | 62 |

| 8 | 75 |

| 12 | 90 |

Application as a Skin Permeation Enhancer

The long, saturated alkyl chains of this compound suggest its potential to act as a skin permeation enhancer for transdermal drug delivery. While direct studies are limited, the mechanism can be inferred from research on similar fatty acid esters.

Proposed Mechanism of Action

This compound is expected to interact with the lipids of the stratum corneum, the outermost layer of the skin and the primary barrier to drug absorption. The proposed mechanism involves the disruption of the highly ordered lipid lamellae, leading to an increase in membrane fluidity and the creation of diffusion pathways for the drug molecule.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard method to evaluate the permeation-enhancing effect of this compound.

Materials:

-

Excised human or animal skin (e.g., rat, porcine)

-

Franz diffusion cells

-

Drug formulation with and without this compound

-

Receptor medium (e.g., phosphate-buffered saline with a solubility enhancer if needed)

-

High-performance liquid chromatography (HPLC) system

Methodology:

-

Skin Preparation: The excised skin is prepared by removing subcutaneous fat and hair.

-

Cell Setup: The skin is mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Formulation Application: A known quantity of the drug formulation (with or without this compound) is applied to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.

-

Analysis: The concentration of the drug in the collected samples is quantified using a validated HPLC method.

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time, and the steady-state flux and enhancement ratio are calculated.

Safety and Toxicological Profile

Based on data from structurally related compounds such as myristyl myristate, this compound is expected to have a favorable safety profile.

Toxicological Data Summary (Analog-Based)

| Test | Species | Result | Reference |

| Acute Oral Toxicity (LD₅₀) | Rat | > 5000 mg/kg (Myristyl Myristate) | --INVALID-LINK-- |

| Skin Irritation | Rabbit | Non-irritating to mildly irritating (Myristyl Myristate) | --INVALID-LINK-- |

| Eye Irritation | Rabbit | Minimally irritating (Myristyl Myristate) | --INVALID-LINK-- |

| In Vitro Cytotoxicity (Human Keratinocytes & Fibroblasts) | - | Long-chain fatty acids generally show lower cytotoxicity compared to shorter-chain counterparts and synthetic surfactants. | [4] |

It is important to note that while these data from analogous compounds are indicative, specific toxicological studies on this compound are necessary for its definitive safety assessment in pharmaceutical applications.

Conclusion and Future Perspectives

This compound presents a promising, yet underexplored, opportunity in pharmaceutical formulation and drug delivery. Its lipophilic, solid nature makes it a strong candidate for developing robust controlled-release systems, including solid lipid nanoparticles and matrix tablets. Furthermore, its structural characteristics suggest a potential role as a skin permeation enhancer.

Future research should focus on:

-

Direct Characterization: Comprehensive physicochemical characterization of pure this compound.

-

Formulation Optimization: Systematic studies to optimize this compound-based SLN and matrix tablet formulations for various drugs.

-

Mechanistic Studies: In-depth investigations into the molecular mechanisms by which this compound enhances skin permeation, potentially using techniques like DSC, FTIR, and molecular modeling.

-

In Vivo Evaluation: Preclinical and clinical studies to assess the in vivo performance and safety of this compound-containing drug delivery systems.

By leveraging the foundational knowledge from analogous lipids and conducting targeted research, the full potential of this compound as a valuable pharmaceutical excipient can be realized, paving the way for innovative drug delivery solutions.

References

- 1. japsonline.com [japsonline.com]

- 2. Glyceryl behenate-based solid lipid nanoparticles as a carrier of haloperidol for nose to brain delivery: formulation development, in-vitro, and in-vivo evaluation | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 3. Development and evaluation of glyceryl behenate based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Behenyl Myristate: A Comprehensive Technical Guide for Novel Lipid-Based Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Behenyl myristate, a long-chain wax ester, is emerging as a promising lipid excipient for the development of novel drug delivery systems. Its highly lipophilic nature, solid-state at physiological temperatures, and biocompatibility make it an ideal candidate for formulating advanced lipid-based carriers such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These formulations offer significant potential for enhancing the bioavailability, stability, and controlled release of a wide range of therapeutic agents. This technical guide provides an in-depth overview of the physicochemical properties, formulation methodologies, and potential applications of this compound in modern drug delivery, serving as a vital resource for researchers and formulation scientists.

Introduction to this compound

This compound (CAS RN®: 42232-05-3) is the ester of behenyl alcohol (a C22 saturated fatty alcohol) and myristic acid (a C14 saturated fatty acid).[1] Its long aliphatic chain contributes to its waxy texture and significant lipophilicity, which are key attributes for its function as a lipid excipient. In pharmaceutical formulations, this compound can serve as a matrix-forming agent, a release-modifying excipient, and a stabilizer for dispersed systems.

The primary advantages of employing this compound in drug delivery include:

-

Controlled and Sustained Release: The solid, non-erodible matrix formed by this compound can effectively retard the release of encapsulated active pharmaceutical ingredients (APIs), leading to a prolonged therapeutic effect.

-

Enhanced Bioavailability: For poorly water-soluble drugs, incorporation into a lipid matrix like this compound can improve oral bioavailability by facilitating absorption through lymphatic pathways.[2]

-

Improved Drug Stability: Encapsulation within a solid lipid matrix can protect sensitive APIs from chemical and enzymatic degradation.[2]

-

Biocompatibility and Biodegradability: Composed of naturally occurring fatty acids and alcohols, this compound is generally regarded as safe (GRAS) and is biodegradable.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in pharmaceutical formulations. While specific experimental data for this compound is limited, its properties can be inferred from its chemical structure and data from similar long-chain esters.

Table 1: Physicochemical Identifiers of this compound

| Property | Value | Reference |

| CAS Number | 42232-05-3 | [1] |

| Molecular Formula | C₃₆H₇₂O₂ | [1] |

| Molecular Weight | 536.96 g/mol | [1] |

| Synonyms | Docosyl tetradecanoate | [1] |

Table 2: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Rationale/Reference |

| Melting Point | 41-45 °C | Based on the melting point of the structurally similar myristyl myristate.[5] The longer behenyl chain may slightly increase the melting point. |

| Physical State | White, waxy solid at room temperature. | Typical characteristic of long-chain esters.[6] |

| Solubility | Insoluble in water. Soluble in non-polar organic solvents and oils. | The "like dissolves like" principle suggests solubility in lipids and non-polar solvents due to its long hydrocarbon chains.[7] |

This compound in Novel Formulations: SLNs and NLCs

This compound is an excellent candidate for the lipid matrix in both Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These colloidal drug carriers offer advantages over traditional systems like emulsions and liposomes, including better stability and controlled release profiles.[2]

-

Solid Lipid Nanoparticles (SLNs): SLNs are formulated using a solid lipid, such as this compound, to form a solid core that encapsulates the drug. The highly ordered crystalline structure of some solid lipids can sometimes lead to drug expulsion during storage.[8]

-

Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that incorporate a liquid lipid (oil) into the solid lipid matrix. This creates a less ordered, imperfect crystalline structure that can accommodate higher drug loads and minimize drug expulsion.[4] Fatty acid ester waxes are valued for their use in these systems.[9]

Table 3: Typical Performance Parameters of Wax Ester-Based Lipid Nanoparticles

| Parameter | Typical Range | Factors Influencing the Parameter |

| Particle Size | 50 - 1000 nm | Lipid concentration, surfactant type and concentration, homogenization parameters (speed, time, pressure).[2][10] |

| Zeta Potential | -10 to -30 mV | Surfactant type, pH of the dispersion medium. A higher magnitude indicates better colloidal stability. |

| Encapsulation Efficiency (%) | > 70% | Drug solubility in the molten lipid, lipid matrix structure, formulation process.[4] |

| Drug Loading (%) | 1 - 20% | Drug solubility in the lipid matrix, solid-to-liquid lipid ratio (for NLCs).[4] |

Experimental Protocols for Formulation Development

The preparation of this compound-based SLNs and NLCs typically involves a melt-emulsification technique followed by high-energy homogenization.

Preparation of this compound-Based SLNs/NLCs by High-Shear Homogenization

This method involves the dispersion of a molten lipid phase into a hot aqueous surfactant solution using a high-shear homogenizer.[11]

Detailed Methodology:

-

Preparation of the Lipid Phase:

-

Accurately weigh the required amount of this compound (and liquid lipid for NLCs).

-

Heat the lipid(s) to 5-10°C above the melting point of this compound (approximately 50-55°C) until a clear, molten liquid is obtained.

-

Dissolve the lipophilic active pharmaceutical ingredient (API) in the molten lipid phase with continuous stirring.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the chosen surfactant (e.g., Poloxamer 188, Tween 80) in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Emulsification:

-

Add the hot lipid phase to the hot aqueous phase under high-speed stirring using a high-shear homogenizer (e.g., Ultra-Turrax) at a specified speed (e.g., 10,000 - 20,000 rpm) for a defined period (e.g., 5-15 minutes) to form a coarse pre-emulsion.[12]

-

-

Homogenization (Optional, for smaller particle sizes):

-

The hot pre-emulsion can be further processed through a high-pressure homogenizer for several cycles to achieve a nanoemulsion with a smaller and more uniform particle size.

-

-

Nanoparticle Formation:

-

The resulting hot nanoemulsion is then rapidly cooled by dispersing it in a cold aqueous solution or by placing it in an ice bath under gentle stirring. This rapid cooling causes the lipid to solidify and form the nanoparticles.

-

Workflow for High-Shear Homogenization:

References

- 1. larodan.com [larodan.com]

- 2. Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]

- 6. specialchem.com [specialchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Comparison of wax and glyceride solid lipid nanoparticles (SLN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. High shear homogenization: Significance and symbolism [wisdomlib.org]

- 12. japsonline.com [japsonline.com]

Navigating the In Vivo Biocompatibility of Behenyl Myristate: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Biocompatibility of Behenyl Myristate for In Vivo Studies

Executive Summary

Introduction to this compound in Drug Development